tert-Butyl N-(6-chloro-2,4-diformylpyridin-3-yl)carbamate
Overview
Description
tert-Butyl N-(6-chloro-2,4-diformylpyridin-3-yl)carbamate: is a synthetic organic compound characterized by the presence of a tert-butyl group, a chloro-substituted pyridine ring, and two formyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-(6-chloro-2,4-diformylpyridin-3-yl)carbamate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions starting from simple precursors such as acrolein and ammonia.
Chlorination: The pyridine ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the desired position.
Carbamate Formation: The final step involves the reaction of the formylated pyridine with tert-butyl isocyanate to form the carbamate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The formyl groups in tert-Butyl N-(6-chloro-2,4-diformylpyridin-3-yl)carbamate can undergo oxidation to form carboxylic acids.
Reduction: Reduction of the formyl groups can yield alcohols.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl N-(6-chloro-2,4-diformylpyridin-3-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its reactive formyl and chloro groups make it a versatile building block for constructing heterocyclic compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving formyl and carbamate groups. It may also serve as a precursor for bioactive molecules.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and coatings that require specific functional groups for performance enhancement.
Mechanism of Action
The mechanism by which tert-Butyl N-(6-chloro-2,4-diformylpyridin-3-yl)carbamate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The formyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The carbamate group can also interact with active sites, potentially altering the function of biological molecules.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(2,4-diformylphenyl)carbamate: Similar structure but with a phenyl ring instead of a pyridine ring.
tert-Butyl N-(6-chloro-2-formylpyridin-3-yl)carbamate: Similar structure but with only one formyl group.
tert-Butyl N-(6-bromo-2,4-diformylpyridin-3-yl)carbamate: Similar structure but with a bromo substituent instead of chloro.
Uniqueness
tert-Butyl N-(6-chloro-2,4-diformylpyridin-3-yl)carbamate is unique due to the combination of its functional groups, which provide a distinct reactivity profile. The presence of both formyl and chloro groups on the pyridine ring allows for diverse chemical transformations and applications that are not possible with simpler analogs.
This detailed overview highlights the significance and versatility of this compound in various scientific and industrial fields
Properties
IUPAC Name |
tert-butyl N-(6-chloro-2,4-diformylpyridin-3-yl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O4/c1-12(2,3)19-11(18)15-10-7(5-16)4-9(13)14-8(10)6-17/h4-6H,1-3H3,(H,15,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDDJHMKYVHCTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=C(C=C1C=O)Cl)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801138583 | |
Record name | Carbamic acid, N-(6-chloro-2,4-diformyl-3-pyridinyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801138583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2140305-89-9 | |
Record name | Carbamic acid, N-(6-chloro-2,4-diformyl-3-pyridinyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2140305-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-(6-chloro-2,4-diformyl-3-pyridinyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801138583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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